Welcome to the BenchChem Online Store!
molecular formula CH6ClN B025586 Methyl-13C,d3-amine hydrochloride CAS No. 104809-19-0

Methyl-13C,d3-amine hydrochloride

Cat. No. B025586
M. Wt: 71.53 g/mol
InChI Key: NQMRYBIKMRVZLB-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04723031

Procedure details

In this example a mixture containing 30.7 g of methyl bromo-phenylacetate, 36.2 g of methyl ammonium chloride (i.e. CH3NH3Cl); 3.0 g of benzyltriethylammonium chloride and 67.5 g of sodium bicarbonate in about 300 ml of methylene chloride (and about 25 ml of water) was warmed to refluxed and refluxed for about 18 hours. The mixture was then cooled and washed three times with water, dried over magnesium sulfate and concentrated by vacuum evaporation affording 17.1 g of the title compound as an oil.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].[Cl-].[CH3:14][NH3+:15].C(=O)(O)[O-].[Na+].O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH3:14][NH:15][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC=CC=C1
Step Two
Name
Quantity
36.2 g
Type
reactant
Smiles
[Cl-].C[NH3+]
Step Three
Name
Quantity
67.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to refluxed
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum evaporation

Outcomes

Product
Name
Type
product
Smiles
CNC(C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.